molecular formula C8H6BrIN2 B1614426 4-Bromo-3-iodo-6-methyl-(1H)indazole CAS No. 885521-98-2

4-Bromo-3-iodo-6-methyl-(1H)indazole

Cat. No.: B1614426
CAS No.: 885521-98-2
M. Wt: 336.95 g/mol
InChI Key: IRNKFXXHDGUUMU-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-6-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-6-methyl-(1H)indazole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methyl-3-nitroaniline.

    Bromination and Iodination: The precursor undergoes bromination and iodination reactions to introduce the bromine and iodine atoms at the desired positions. These reactions are usually carried out using bromine and iodine reagents under controlled conditions.

    Cyclization: The brominated and iodinated intermediate is then subjected to cyclization to form the indazole ring. This step often involves the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-6-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide, potassium carbonate, and palladium catalysts are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

4-Bromo-3-iodo-6-methyl-2H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-6-methyl-(1H)indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Bromo-3-iodo-1H-indazole: Similar structure but with a different tautomeric form.

    4-Bromo-3-chloro-6-methyl-2H-indazole: Similar structure with chlorine instead of iodine.

    4-Bromo-3-fluoro-6-methyl-2H-indazole: Similar structure with fluorine instead of iodine.

Uniqueness: 4-Bromo-3-iodo-6-methyl-2H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the indazole core makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNKFXXHDGUUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646497
Record name 4-Bromo-3-iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-98-2
Record name 4-Bromo-3-iodo-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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